REACTION_CXSMILES
|
[Cl:1][CH2:2][CH2:3][CH2:4][O:5][C:6]1[CH:14]=[CH:13][C:9]([C:10](O)=[O:11])=[CH:8][C:7]=1[O:15][CH3:16].S(Cl)([Cl:19])=O>ClCCl>[Cl:1][CH2:2][CH2:3][CH2:4][O:5][C:6]1[CH:14]=[CH:13][C:9]([C:10]([Cl:19])=[O:11])=[CH:8][C:7]=1[O:15][CH3:16]
|
Name
|
|
Quantity
|
2.4 g
|
Type
|
reactant
|
Smiles
|
ClCCCOC1=C(C=C(C(=O)O)C=C1)OC
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
0.9 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
refluxed for 1 hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
the dichloromethane was removed in vacuo
|
Type
|
CUSTOM
|
Details
|
to leave a dark oil
|
Type
|
CUSTOM
|
Details
|
The oil was triturated with hexane
|
Type
|
CUSTOM
|
Details
|
the solid that formed
|
Type
|
CUSTOM
|
Details
|
was collected
|
Name
|
|
Type
|
product
|
Smiles
|
ClCCCOC1=C(C=C(C(=O)Cl)C=C1)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.6 g | |
YIELD: CALCULATEDPERCENTYIELD | 60.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |